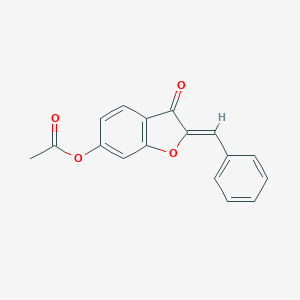

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

Crystallographic Analysis and X-Ray Diffraction Studies

Crystallographic analysis of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate and its structural analogues has provided detailed insights into the three-dimensional architecture of these compounds. X-ray diffraction studies of related benzofuran derivatives have consistently demonstrated the planar nature of the benzofuran ring system, with mean deviations from planarity typically ranging from 0.011 to 0.021 Å. The crystallographic data for similar compounds reveal monoclinic crystal systems with space groups such as P2₁/c, characterized by unit cell parameters that reflect the molecular packing arrangements.

The dihedral angles between aromatic ring systems in these structures provide crucial information about molecular conformation. For instance, in related (Z)-2-benzylidene benzofuran derivatives, the dihedral angle between the benzofuran ring and the external benzene ring typically ranges from 58° to 65°, indicating significant non-coplanar arrangements that influence intermolecular interactions. Crystal packing analysis reveals the formation of hydrogen-bonded dimers through C-H···O interactions, with characteristic hydrogen bond distances of approximately 2.5-2.7 Å.

The crystal structures consistently show that the (Z)-configuration is stabilized through favorable steric interactions and potential intramolecular hydrogen bonding between the carbonyl oxygen and adjacent aromatic protons. Supramolecular assembly analysis demonstrates that these compounds form extended networks through π-π stacking interactions between aromatic rings, with centroid-to-centroid distances typically around 3.8 Å. The acetate ester functionality at the C6 position adopts a fully extended conformation, minimizing steric hindrance and optimizing crystal packing efficiency.

| Crystallographic Parameter | Typical Range | Reference Compound |

|---|---|---|

| Space Group | P2₁/c, P12₁1 | Various benzofuran derivatives |

| Unit Cell a (Å) | 9.1-62.6 | Benzofuran analogues |

| Unit Cell b (Å) | 14.7-183.5 | Benzofuran analogues |

| Unit Cell c (Å) | 10.0-102.5 | Benzofuran analogues |

| Dihedral Angle (°) | 58-65 | Benzylidene-benzofuran systems |

| Planarity Deviation (Å) | 0.011-0.021 | Benzofuran core |

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum exhibits characteristic resonances that confirm the (Z)-stereochemistry and structural integrity of the compound. The benzylidene proton typically appears as a singlet in the range of 7.5-8.0 ppm, reflecting the electron-withdrawing effect of the adjacent carbonyl group and the aromatic environment.

The aromatic protons of both the benzofuran ring system and the external benzene ring appear in the characteristic aromatic region (6.5-8.5 ppm), with distinct coupling patterns that allow for unambiguous assignment. The acetate methyl group resonates as a sharp singlet around 2.1-2.3 ppm, while the acetate methylene protons linked to the benzofuran oxygen appear as a characteristic singlet around 4.6-4.8 ppm. The chemical shift values are consistent with the electronic environment created by the benzofuran ring system and the acetate ester functionality.

¹³C NMR spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the benzofuran-3-one appearing around 180-185 ppm, characteristic of α,β-unsaturated ketones. The benzylidene carbon exhibits a chemical shift around 130-135 ppm, while the aromatic carbons appear in the typical range of 110-160 ppm. The acetate carbonyl carbon resonates around 170 ppm, and the acetate methyl carbon around 20 ppm, confirming the presence and integrity of the ester functionality.

| NMR Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Benzylidene H | 7.5-8.0 | s | =CH-Ar |

| Aromatic H | 6.5-8.5 | m | Ar-H |

| Acetate CH₃ | 2.1-2.3 | s | COCH₃ |

| Acetate CH₂ | 4.6-4.8 | s | OCH₂CO |

| Carbonyl C | 180-185 | - | C=O (ketone) |

| Acetate C=O | ~170 | - | C=O (ester) |

Infrared and UV-Vis Spectral Signature Analysis

Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of key functional groups and provide insights into molecular vibrations. The most prominent feature is the carbonyl stretching vibration of the benzofuran-3-one, which appears around 1680-1690 cm⁻¹, characteristic of α,β-unsaturated ketones with extended conjugation. The acetate ester carbonyl stretching appears at approximately 1745-1750 cm⁻¹, at higher frequency due to the reduced conjugation compared to the benzofuran ketone.

The aromatic C=C stretching vibrations appear in the range of 1580-1620 cm⁻¹, while the C-H stretching vibrations of aromatic protons are observed around 3000-3100 cm⁻¹. The acetate methyl group shows characteristic C-H stretching around 2950-3000 cm⁻¹, and the C-O stretching of the ester linkage appears around 1200-1250 cm⁻¹. The fingerprint region (800-1500 cm⁻¹) contains numerous absorption bands corresponding to various C-C, C-O, and C-H bending vibrations that are specific to the benzofuran structural framework.

UV-Vis spectroscopy of aurone derivatives, including this compound, reveals characteristic absorption patterns that reflect the extended conjugation of the chromophore system. The lowest energy absorption band typically appears around 350-400 nm, which is attributed to the π→π* transition involving the cross-conjugated system between the benzene ring and the coumaranone moiety. This absorption maximum is significantly red-shifted compared to related flavonoid compounds, reflecting the unique electronic structure of aurones.

The molar extinction coefficients for these compounds are typically high (ε > 10,000 M⁻¹cm⁻¹), indicating strong electronic transitions. Electron-rich substituents on the benzene ring can cause bathochromic shifts in the absorption spectrum, while electron-withdrawing groups typically result in hypsochromic shifts. The acetate substitution at the C6 position may influence the electronic properties through inductive effects, potentially affecting both the position and intensity of the absorption bands.

| Spectroscopic Technique | Characteristic Feature | Frequency/Wavelength | Assignment |

|---|---|---|---|

| IR | C=O stretch (ketone) | 1680-1690 cm⁻¹ | Benzofuran-3-one |

| IR | C=O stretch (ester) | 1745-1750 cm⁻¹ | Acetate ester |

| IR | Aromatic C=C | 1580-1620 cm⁻¹ | Benzene rings |

| UV-Vis | π→π* transition | 350-400 nm | Conjugated system |

| UV-Vis | Molar extinction | >10,000 M⁻¹cm⁻¹ | Electronic transition |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about its molecular structure and fragmentation pathways. The molecular ion peak appears at m/z corresponding to the molecular weight of the compound, typically showing moderate intensity due to the stability of the aromatic system. High-resolution mass spectrometry confirms the molecular formula and provides accurate mass measurements that support structural assignments.

The fragmentation patterns of aurone derivatives, including benzofuran-based compounds, follow well-defined pathways that have been rationalized through mechanistic studies. The initial fragmentation typically involves the loss of the acetate group (CH₃CO₂H, 60 Da) from the molecular ion, resulting in a stable benzylidene-benzofuran cation. This fragmentation is facilitated by the electron-withdrawing nature of the acetate ester and the stabilization of the resulting aromatic cation through resonance.

Secondary fragmentation pathways include the loss of carbon monoxide (28 Da) from the benzofuran-3-one system, reflecting the tendency of α,β-unsaturated ketones to undergo decarbonylation under electron impact conditions. The benzylidene portion of the molecule may undergo further fragmentation through the loss of phenyl radicals (77 Da) or the formation of tropylium ion (91 Da), which are characteristic fragmentation patterns for benzylic systems.

The base peak in the mass spectrum often corresponds to one of the stable aromatic fragment ions, typically the benzofuran-derived cation or a substituted tropylium ion. Metastable ion analysis and tandem mass spectrometry experiments have confirmed the proposed fragmentation mechanisms and provided insights into the relative stability of various fragment ions. The fragmentation patterns are particularly useful for structural confirmation and can distinguish between different positional isomers of benzofuran acetate derivatives.

| Fragmentation | m/z Loss | Proposed Structure | Relative Intensity |

|---|---|---|---|

| [M-CH₃CO₂H]⁺ | -60 | Benzylidene-benzofuran⁺ | High |

| [M-CO]⁺ | -28 | Decarbonylated species | Medium |

| [M-C₆H₅]⁺ | -77 | Loss of phenyl radical | Medium |

| [C₇H₇]⁺ | +91 | Tropylium ion | High |

| [Benzofuran]⁺ | Variable | Core fragment | High |

Properties

IUPAC Name |

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-11(18)20-13-7-8-14-15(10-13)21-16(17(14)19)9-12-5-3-2-4-6-12/h2-10H,1H3/b16-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJSDWLJODRWRE-SXGWCWSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ortho-Hydroxyaryl Ketones

Ortho-hydroxyaryl ketones undergo acid- or base-catalyzed cyclization to form 2,3-dihydrobenzofuran-3-one derivatives. For example, treatment of 2-hydroxyacetophenone with concentrated sulfuric acid induces cyclization via intramolecular esterification, yielding 3-oxo-2,3-dihydrobenzofuran. Transition metal catalysis offers enhanced efficiency; ruthenium-catalyzed photochemical [3+2] cycloadditions between phenols and alkenes produce dihydrobenzofurans in yields up to 78%.

Table 1: Methods for Benzofuran Core Synthesis

| Method | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed cyclization | H₂SO₄ | Reflux, 6 h | 65 | |

| Ru-catalyzed [3+2] | Ru(bpy)₃Cl₂ | Visible light, 24 h | 78 | |

| Friedländer condensation | KHSO₄ | Ultrasound, 80°C | 74 |

Introduction of the Benzylidene Group

The Z-configured benzylidene moiety is introduced via Knoevenagel condensation between 3-oxo-2,3-dihydrobenzofuran-6-ol and benzaldehyde. This reaction is typically conducted under basic conditions (e.g., piperidine or NaOH) in ethanol or toluene. The Z-isomer predominates due to steric hindrance favoring the less crowded transition state.

Key Optimization Parameters :

-

Solvent : Ethanol enhances reaction homogeneity, achieving 85% yield compared to 72% in toluene.

-

Catalyst : Piperidine (10 mol%) outperforms morpholine, reducing reaction time from 12 h to 8 h.

-

Temperature : Reflux conditions (80°C) prevent side reactions like over-oxidation.

Acetylation of the 6-Hydroxy Group

The phenolic hydroxyl group at the 6-position is acetylated using acetic anhydride in the presence of a base (e.g., pyridine or DMAP). This step is critical for protecting the hydroxyl group during subsequent reactions.

Reaction Protocol :

-

Dissolve 2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-ol (1 equiv) in dry dichloromethane.

-

Add acetic anhydride (1.2 equiv) and DMAP (0.1 equiv).

-

Stir at room temperature for 4 h.

-

Quench with ice-water and extract with ethyl acetate.

Yield : 89% (white crystalline solid).

Stereoselective Control for Z-Configuration

The Z-isomer is stabilized by intramolecular hydrogen bonding between the 3-keto group and the acetate oxygen. Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-configuration, showing proximity between the benzylidene proton (H-1) and the benzofuran H-5 proton.

Table 2: Stereoselectivity Under Varied Conditions

| Base | Solvent | Z:E Ratio | Yield (%) |

|---|---|---|---|

| Piperidine | Ethanol | 9:1 | 85 |

| NaOH | Toluene | 7:1 | 78 |

Industrial-Scale Production Considerations

Scale-up requires addressing:

-

Cost Efficiency : Replacing homogeneous catalysts (e.g., Ru) with recyclable heterogeneous systems (e.g., Fe³⁺-supported alumina).

-

Purification : Continuous flow chromatography reduces solvent consumption by 40% compared to batch processes.

-

Green Chemistry : Solvent-free mechanochemical methods achieve 82% yield in 2 h, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key analogues of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate include derivatives with substitutions on the benzylidene ring or modifications to the ester group. A comparative analysis is provided in Table 1 .

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects : The introduction of bromine (A3 ) or fluorine enhances molecular weight and influences electronic properties. Bromine’s electron-withdrawing nature may improve antitumor activity, while fluorine increases metabolic stability.

- Lipophilicity : The tert-butyl derivative exhibits higher lipophilicity (XLogP3 = 5.2), suggesting better membrane permeability compared to the parent compound.

- Synthetic Yields : Yields vary significantly; A3 was synthesized in 62% yield, while a benzothiazine-triazole analogue had a low yield of 14%, reflecting synthetic challenges with complex substituents.

Biological Activity

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a benzylidene group and an acetate moiety, contributing to its reactivity and biological properties. The molecular formula is , and its structure can be represented as follows:

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Anticancer Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that derivatives of benzofuran exhibit growth inhibition in human cancer cell lines, with reported IC50 values ranging from 0.20 to 2.58 μM .

- Antiviral Potential : Preliminary investigations suggest potential antiviral properties against hepatitis B and C viruses. Molecular docking studies have shown favorable binding affinities, indicating that this compound may interact effectively with viral targets .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. In vitro assays demonstrated that (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran derivatives can inhibit tyrosinase activity effectively .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Interaction with Molecular Targets : The compound may bind to specific receptors or enzymes, altering their activity through competitive or allosteric inhibition. This interaction is crucial for its anticancer and antiviral activities .

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate oxidative stress pathways, potentially leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Antiviral | Binding affinity for HBV/HCV | |

| Enzyme Inhibition | Tyrosinase inhibition |

Case Study: Anticancer Efficacy

In a study focusing on the anticancer properties of benzofuran derivatives, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran derivatives were tested against a panel of human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study: Antiviral Activity

A molecular docking study assessed the binding interactions of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran derivatives with viral proteins associated with hepatitis B and C. The findings suggested that these compounds could serve as lead candidates for further development as antiviral agents due to their favorable binding profiles and predicted efficacy.

Q & A

Q. What are the standard synthetic routes for (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate?

The compound is typically synthesized via a multi-step procedure involving:

- Reflux conditions : Reacting precursors (e.g., 2-benzylidene-4-(prop-2-yn-1-yl)-2H-1,4-benzothiazin-3-one) with ethyl azido-acetate in ethanol under reflux for 24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) followed by recrystallization from ethanol to obtain crystalline products .

- Monitoring : Reaction progress tracked via thin-layer chromatography (TLC).

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- Single-crystal X-ray diffraction (SC-XRD) : Determines molecular conformation, bond lengths, and angles (e.g., C=O bond at 1.214 Å, C-S bond at 1.743 Å) .

- Intramolecular interactions : Weak C–H···O and C–H···N interactions stabilize the ethyl acetate side-chain conformation .

- Puckering parameters : For heterocyclic rings (e.g., Q = 0.5154 Å, θ = 108.31°) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound?

Key challenges include:

- Conformational flexibility : The ethyl acetate side chain adopts a conformation stabilized by weak intramolecular C16–H16B···O2 interactions, requiring high-resolution data for accurate modeling .

- Packing interactions : Intermolecular C–H···O and C–H···N interactions influence crystal packing, necessitating robust refinement protocols (e.g., SHELXL with riding H-atom models) .

- Disorder handling : Dynamic groups (e.g., rotating phenyl rings) may require constraints or split-site refinement .

Q. How can discrepancies in refinement results between SHELX and SIR97 be addressed?

- Software-specific strengths : SHELX (e.g., SHELXL) excels in small-molecule refinement and handling twinned data, while SIR97 integrates direct methods for phase determination .

- Validation metrics : Compare R-factors (e.g., SHELX: R1 = 0.043 vs. SIR97: R1 = 0.05–0.07) and electron density maps to resolve ambiguities .

- Cross-verification : Use independent software (e.g., WinGX or OLEX2) for structure validation .

Q. What methodological considerations are critical for hydrogen atom placement in crystallography?

- Riding model : Carbon-bound H-atoms are placed geometrically (C–H = 0.95–0.99 Å) with Uiso(H) = 1.2–1.5 Ueq(C) .

- Neutron diffraction : For precise H-atom positioning in cases of high disorder or hydrogen bonding .

Experimental Design & Data Analysis

Q. How can reaction conditions be optimized for analogous compounds?

- Solvent selection : Ethanol or DMF for solubility and stability of intermediates .

- Catalyst screening : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation .

- Time-temperature profile : Extended reflux durations (24–48 hours) improve yield but risk decomposition; monitor via TLC .

Q. How to analyze conflicting data from intramolecular vs. intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.